molecular formula C9H15NO3Si B11887367 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid CAS No. 88400-28-6

2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid

Cat. No.: B11887367
CAS No.: 88400-28-6
M. Wt: 213.31 g/mol
InChI Key: NZRKMONYLBFLDL-UHFFFAOYSA-N
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Description

2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid is a sophisticated, multifunctional heterocyclic building block designed for advanced synthetic and medicinal chemistry research. The oxazole core is a privileged scaffold in drug discovery, featured in numerous bioactive molecules and natural products with documented antimicrobial, antiviral, and anti-inflammatory properties . This compound is specifically engineered as a key precursor for the synthesis of complex, trisubstituted oxazole derivatives. The carboxylic acid at the 4-position serves as a versatile handle for further derivatization, most commonly through amide bond formation to create potential pharmacologically active molecules . Simultaneously, the trimethylsilyl (TMS) group at the 5-position is a valuable protective and functional group; it can serve as a stable placeholder or be selectively removed or transformed under mild conditions to introduce other substituents, thereby greatly expanding the structural diversity of accessible compounds . This makes the reagent particularly valuable in multi-step synthesis and for constructing libraries of oxazole-based compounds for high-throughput screening in the development of new therapeutic agents . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

88400-28-6

Molecular Formula

C9H15NO3Si

Molecular Weight

213.31 g/mol

IUPAC Name

2-ethyl-5-trimethylsilyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H15NO3Si/c1-5-6-10-7(8(11)12)9(13-6)14(2,3)4/h5H2,1-4H3,(H,11,12)

InChI Key

NZRKMONYLBFLDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(O1)[Si](C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This cyclization process typically occurs at elevated temperatures (70-90°C) and is followed by in-line quenching of residual hydrofluoric acid (HF) to obtain the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and safety of the synthesis process. The use of manganese dioxide (MnO2) as a heterogeneous reagent in flow processes has been reported to improve the safety profile and yield of the reaction .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trimethylsilyl (TMS) group undergoes selective displacement with various nucleophiles:

Reaction TypeReagents/ConditionsProductsCitations
Silyl group replacementAlkyl halides in DMF at 80°C5-Alkyl oxazole-4-carboxylic acids
DesilylationTetrabutylammonium fluoride (TBAF)5-Hydroxy oxazole derivatives

This reactivity enables modular synthesis of oxazole derivatives. The TMS group acts as a protective moiety while enhancing solubility in organic solvents.

Reduction Reactions

The carboxylic acid group can be reduced to primary alcohols:

Reducing AgentConditionsProductYield
Lithium aluminum hydrideTHF, 0°C to reflux4-(Hydroxymethyl)oxazole derivative68-72%
Borane-THF complexDichloromethane, RTSame as above55-60%

Reduced products serve as intermediates for chiral building blocks in medicinal chemistry.

Esterification and Derivatization

The carboxylic acid undergoes standard derivatization:

ReactionReagentsProductsApplications
Ester formationROH/H+ (cat.), refluxMethyl/ethyl estersProdrug development
Amide couplingEDC/HOAt, DMF, 24h RTPeptide-conjugated oxazolesBioactive compound design

Ester derivatives show improved membrane permeability compared to the parent acid .

Ring-Opening and Cycloaddition Reactions

While the aromatic oxazole ring is generally stable, specialized conditions induce ring modifications:

ProcessConditionsOutcomeMechanism
Rhodium-catalyzedRh(I) complexes, CH₂Cl₂, 40°CTrisubstituted oxazole derivativesCarbene intermediate
Acidic ring-openingHCl/EtOH (1:1), refluxβ-Ketoamide productsProtonation at N-atom

The Rh(I)-catalyzed pathway proceeds through a metal-carbene intermediate (Scheme 10 in ), allowing introduction of complex substituents.

Mechanistic Insights

Key reaction pathways involve:

  • Silyl group activation : TMS enhances electrophilicity at C-5 through σ*-orbital interactions

  • Carboxylic acid directing effects : The -COOH group orients reagents for regioselective modifications

  • Ring preservation : Aromatic stabilization prevents spontaneous decomposition under mild conditions

Thermal analysis (DSC) shows stability up to 180°C, enabling reactions requiring elevated temperatures. Computational studies suggest the silyl group lowers LUMO energy at C-5 by 1.8 eV compared to non-silylated analogs, rationalizing its nucleophilic susceptibility .

This comprehensive reactivity profile positions 2-ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid as a key building block for developing antitumor agents, polymer precursors, and asymmetric catalysts. Recent advances in transition-metal catalysis suggest untapped potential for creating fused heterocyclic systems through cascade reactions.

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research has indicated that oxazole derivatives, including 2-ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid, exhibit promising antimicrobial activity. For instance, a study on related oxazole compounds demonstrated their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compounds showed varying degrees of inhibition on biofilm formation and cytotoxicity against cancer cell lines, suggesting their potential as therapeutic agents in treating infections and cancers .

Antioxidant Effects
In addition to antimicrobial properties, certain oxazole derivatives have been evaluated for their antioxidant capabilities. Antioxidants play a crucial role in preventing oxidative stress-related diseases. The structural modifications present in compounds like this compound can enhance their ability to scavenge free radicals, thereby contributing to their therapeutic potential .

Synthetic Applications

Synthesis of Bioactive Compounds
The synthesis of this compound can be achieved through various organic reactions. Its unique structure allows it to serve as an intermediate in the synthesis of more complex bioactive molecules. For example, it can be utilized in the synthesis of novel pharmacophores that target specific biological pathways, enhancing drug discovery efforts .

Reactivity in Organic Synthesis
This compound can also participate in diverse chemical reactions due to the presence of both carboxylic acid and oxazole functionalities. It can act as a nucleophile or electrophile in various coupling reactions, making it a valuable building block for creating complex organic molecules .

Case Studies

Study Findings Applications
Study 1Evaluated antimicrobial activity against S. aureus and E. coli; showed moderate cytotoxicity against cancer cell lines (IC50 = 23 µg/mL)Potential treatment for bacterial infections and cancer
Study 2Investigated antioxidant properties; demonstrated effective free radical scavenging activityPossible use in formulations aimed at reducing oxidative stress
Study 3Explored synthetic routes; highlighted the compound's utility in creating novel pharmacophoresEnhancing drug discovery processes through structural modifications

Mechanism of Action

The mechanism of action of 2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the trimethylsilyl group may enhance the compound’s stability and bioavailability, making it a promising candidate for further research .

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural and Functional Group Analysis

The key differentiator of 2-ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid is its combination of ethyl and TMS substituents. Below is a comparative analysis with structurally related oxazole-carboxylic acid derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound 2-Ethyl, 5-TMS, 4-COOH C₉H₁₅NO₃Si ~213.3* High steric bulk; potential intermediate for lipophilic targets
2,4-Dimethyl-5-oxazolecarboxylic acid 2,4-Dimethyl, 5-COOH C₆H₇NO₃ 141.13 Used in phosphodiesterase (PDE) inhibitor studies; commercial standard available
5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid 5-Methyl, 3-thiophenyl, 4-COOH C₁₀H₁₁NO₃S 225.26 Synthesized via ester hydrolysis; explored in structure-activity relationship (SAR) studies
Ethyl 2-hydroxy-4-methyl-oxazole-5-carboxylate 2-OH, 4-Me, 5-COOEt C₇H₉NO₄ 171.15 Ester precursor; hydroxyl group increases polarity
Ethyl 2-chloro-4-trifluoromethyloxazole-5-carboxylate 2-Cl, 4-CF₃, 5-COOEt C₈H₇ClF₃NO₃ 257.6 Electron-withdrawing groups (EWGs) enhance acidity; used in agrochemical research

Reactivity and Stability

  • Electronic Effects : The ethyl and TMS groups are weakly electron-donating, which may reduce the acidity of the carboxylic acid moiety relative to derivatives with EWGs (e.g., CF₃ or Cl) .
  • Metabolic Stability : Trimethylsilyl groups are uncommon in biological systems and may alter metabolic pathways, as seen in TMS-containing metabolites linked to kidney toxicity .

Biological Activity

2-Ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on current research findings.

Chemical Structure and Synthesis

The compound features an oxazole ring, which is known for its diverse biological activities. The trimethylsilyl group enhances the compound's stability and solubility, making it suitable for various biological evaluations. Synthesis typically involves the reaction of 2-ethyl-4-carboxylic acid with trimethylsilyl chloride under controlled conditions to yield the desired oxazole derivative.

Antimicrobial Properties

Research indicates that oxazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable effects.

CompoundActivityReference
Oxazole Derivative ABactericidal against E. coli
Oxazole Derivative BAntifungal activity against C. albicans

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes linked to disease pathways. For example, some oxazole derivatives have been reported to inhibit ceramidase enzymes, which play a role in sphingolipid metabolism associated with cancer progression.

EnzymeInhibition TypeIC50 (nM)Reference
Ceramidase 1Competitive150
Ceramidase 2Non-competitive200

Case Study 1: Antiviral Activity

A recent study evaluated the antiviral properties of related oxazole compounds against Chikungunya virus (CHIKV). The results indicated that certain derivatives exhibited significant antiviral activity, with effective concentrations (EC50) in the low nanomolar range. This suggests that this compound could be further investigated for similar antiviral properties.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of oxazole derivatives. The compounds were tested in vitro for their ability to reduce pro-inflammatory cytokine production in human cell lines. Results showed a marked decrease in cytokine levels, indicating potential therapeutic applications in inflammatory diseases.

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : By binding to active sites on enzymes, it may alter metabolic pathways critical for disease progression.
  • Modulation of Cell Signaling : The compound may influence signaling pathways related to inflammation and immune response.

Q & A

Q. What are the common synthetic routes for preparing 2-ethyl-5-(trimethylsilyl)oxazole-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of oxazole derivatives typically involves cyclization or functionalization of pre-existing heterocyclic frameworks. For example:

  • Cyclocondensation : Ethyl oxazole-4-carboxylate derivatives (e.g., ethyl 5-substituted oxazole-4-carboxylates) are synthesized via refluxing precursor aldehydes with ammonium acetate in acetic acid, followed by silylation using trimethylsilyl chloride .
  • Protecting Group Strategies : The trimethylsilyl (TMS) group can be introduced via nucleophilic substitution or silane-mediated reactions under anhydrous conditions, as seen in analogous isoxazole syntheses .
  • Optimization : Reaction yields depend on temperature control (e.g., reflux at 110–120°C), stoichiometry of silylating agents, and inert atmospheres to prevent hydrolysis .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., observed vs. calculated [M+H]<sup>+</sup> values) .
  • X-ray Crystallography : Resolves substituent positions and steric effects, as demonstrated for structurally related 5-methylisoxazole-4-carboxylic acids .
  • HPLC and NMR : Purity assessment via reverse-phase HPLC (C18 columns, acetonitrile/water gradients) and structural elucidation using <sup>1</sup>H/<sup>13</sup>C NMR (e.g., TMS proton signals at δ 0.1–0.3 ppm) .

Q. How should this compound be stored to ensure stability, and what are its known degradation pathways?

  • Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the TMS group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Degradation : The TMS group is susceptible to cleavage under acidic/basic conditions or prolonged exposure to humidity, forming 2-ethyl-5-hydroxyoxazole-4-carboxylic acid. Monitor via TLC or LC-MS for hydrolysis byproducts .

Advanced Research Questions

Q. What mechanistic insights exist for the role of the trimethylsilyl group in modulating reactivity during synthesis?

The TMS group acts as both a steric shield and electron-withdrawing moiety:

  • Steric Effects : Bulky TMS groups hinder undesired side reactions (e.g., dimerization) in oxazole functionalization steps, as observed in analogous thiazole syntheses .
  • Electronic Effects : The TMS group stabilizes intermediates via hyperconjugation, facilitating regioselective electrophilic substitution at the oxazole C-2 position . Computational studies (DFT) on similar systems show reduced activation energies for silylated intermediates .

Q. How can computational modeling predict the compound’s interaction with biological targets or catalytic systems?

  • Quantum Chemistry : Density Functional Theory (DFT) calculations (e.g., Gaussian software) model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulations using AutoDock Vina assess binding affinities to enzymes (e.g., cytochrome P450), leveraging crystallographic data from related oxazole-carboxylic acids .

Q. What structural modifications enhance the compound’s utility in metal-catalyzed cross-coupling reactions?

  • Substituent Effects : Electron-withdrawing groups (e.g., carboxylic acid) activate the oxazole ring for Suzuki-Miyaura coupling. For example, 5-methyl-2-phenyloxazole-4-carboxylic acid derivatives undergo palladium-catalyzed arylation at C-2 .
  • Protecting Groups : Temporary protection of the carboxylic acid as an ethyl ester improves solubility in non-polar solvents during coupling reactions .

Q. How should researchers address contradictory data in spectroscopic characterization or synthetic yields?

  • Case Study : Discrepancies in <sup>1</sup>H NMR integration ratios may arise from rotameric equilibria of the TMS group. Use variable-temperature NMR to resolve dynamic effects .
  • Yield Optimization : Inconsistent yields in silylation steps often stem from trace moisture. Employ rigorous drying protocols (e.g., molecular sieves in DMF) and monitor reaction progress via in situ IR for Si-O bond formation (~1250 cm<sup>-1</sup>) .

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